While there isn't extensive documented research on this specific compound, its structure suggests potential applications in a few areas:
Pregn-4-ene-20-carboxaldehyde, 3-oxo- is a steroid compound characterized by the molecular formula C22H34N2O2 and a molecular weight of approximately 358.52 g/mol. This compound is part of the pregnane family, which is known for its structural similarity to progesterone and other steroid hormones. The compound features a ketone group at the 3-position and an aldehyde group at the 20-position, contributing to its unique chemical properties and biological activities.
These reactions are significant in synthetic organic chemistry and can be utilized to create derivatives with altered biological activities.
Pregn-4-ene-20-carboxaldehyde, 3-oxo- exhibits several biological activities:
The synthesis of Pregn-4-ene-20-carboxaldehyde, 3-oxo- can be achieved through several methods:
Pregn-4-ene-20-carboxaldehyde, 3-oxo- has potential applications in various fields:
Interaction studies have indicated that Pregn-4-ene-20-carboxaldehyde, 3-oxo-, due to its structural characteristics, may interact with various biological receptors involved in hormone signaling. These interactions could influence metabolic pathways and potentially affect cellular responses to hormonal stimuli. Further research is necessary to elucidate the full scope of its interactions and biological implications.
Several compounds share structural similarities with Pregn-4-ene-20-carboxaldehyde, 3-oxo-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Progesterone | C21H30O2 | Known for its role in the menstrual cycle |
| Cortisol | C21H30O5 | A glucocorticoid involved in stress response |
| Testosterone | C19H28O2 | An androgen involved in male characteristics |
Pregn-4-ene-20-carboxaldehyde, 3-oxo-'s unique aldehyde functionality at the 20-position distinguishes it from other steroids like progesterone and testosterone. This specific structural feature may confer distinct biological activities and reactivity patterns not observed in other similar compounds.
The IUPAC name for this compound is N-E)-N-[(2R)-2-[(8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine. It belongs to the pregnane family (C21 steroids with a 17β-ethyl group) and is further categorized as a pregnene due to the presence of a Δ⁴ double bond in the A-ring.
| Parameter | Value |
|---|---|
| CAS Registry Number | 28444-84-0 |
| UNII Code | 75BYI5834N |
| NSC Designation | 75531 |
| Common Synonyms | 3-Oxo-pregn-4-ene-20beta-carboxaldehyde dioxime; PREGN-4-ENE-20.BETA.-CARBOXALDEHYDE, 3-OXO-, DIOXIME |
Pregn-4-ene-20-carboxaldehyde, 3-oxo-, shares a pregnene backbone with progesterone but differs in two critical modifications:
This structural divergence positions it as a non-traditional progestin, distinct from synthetic progestins like medroxyprogesterone acetate or norethindrone.
The historical development of synthetic methodologies for pregn-4-ene-20-carboxaldehyde, 3-oxo- can be traced back to the pioneering work of the 1950s and 1960s, when fundamental steroid synthesis protocols were being established [1] [2]. During this period, compounds designated as NSC 75531 and U-13053 emerged as important research targets, representing early examples of pregnane carboxaldehyde derivatives synthesized for biological evaluation [3] [4].
The initial synthetic approaches to pregn-4-ene-20-carboxaldehyde, 3-oxo- relied heavily on classical organic synthesis methodologies. The foundational route involved starting from 21-hydroxy-20-methylpregn-4-en-3-one and proceeding through copper-catalyzed air oxidation protocols . This method, while pioneering for its time, suffered from moderate yields and required elevated temperatures, typically ranging from 65-85% conversion efficiency depending on reaction conditions [2].
Johnson's polyene cyclization methodology, developed during the 1970s and 1980s, represented a significant advancement in steroid synthesis [1]. This approach utilized a direct cyclization strategy that could access pregn-4-en-20-one derivatives, which served as precursors to the target carboxaldehyde through subsequent oxidation steps [1]. The polyene cyclization method demonstrated remarkable efficiency in constructing the tetracyclic steroid framework with appropriate stereochemistry, although the conversion to the aldehyde functionality required additional synthetic transformations.
During the 1960s, the synthesis of related pregnane derivatives involved multi-step sequences starting from readily available steroid precursors. The conversion of deoxycorticosterone derivatives to their corresponding aldehydes was achieved through selective oxidation of the 21-position [2]. These early methodologies established the fundamental principles for accessing the aldehyde functionality at the 20-position of the pregnane scaffold, laying the groundwork for more sophisticated synthetic approaches.
Contemporary synthetic approaches to pregn-4-ene-20-carboxaldehyde, 3-oxo- have been revolutionized by advances in catalysis, green chemistry, and process optimization. Modern methodologies emphasize efficiency, selectivity, and environmental sustainability while maintaining high yields and product purity [6] [7] [8].
Continuous flow chemistry has emerged as a transformative technology in steroid synthesis, offering unprecedented control over reaction parameters and enabling process intensification [6] [9]. The application of flow technology to pregnane synthesis allows for precise temperature control, improved mass transfer, and enhanced safety profiles compared to traditional batch processes. In flow systems, the synthesis of pregn-4-ene-20-carboxaldehyde, 3-oxo- can be achieved through telescoped sequences that integrate multiple synthetic transformations in a single continuous process [6].
Photochemical synthesis represents another significant advancement in modern steroid chemistry. Photo-irradiation protocols enable mild reaction conditions and can provide access to otherwise challenging transformations [10]. The photocatalytic alkene cleavage methodology developed by Zhou and coworkers demonstrates the potential for selective functionalization of steroid scaffolds using visible light irradiation [10]. These approaches are particularly valuable for introducing aldehyde functionalities through oxidative cleavage reactions under mild conditions.
Biocatalytic methodologies have gained prominence due to their exceptional stereoselectivity and environmentally benign nature [11] [12]. Enzymatic approaches to steroid modification offer precise control over regioselectivity and stereochemistry, often achieving transformations that are challenging using conventional chemical methods. The application of steroidogenic enzymes and engineered biocatalysts enables selective oxidation reactions that can convert appropriate precursors to pregn-4-ene-20-carboxaldehyde, 3-oxo- with high efficiency [11].
Microwave-assisted synthesis has become a standard tool in modern steroid chemistry, offering rapid reaction times and improved energy efficiency [10]. The use of microwave irradiation in pregnane synthesis typically reduces reaction times from hours to minutes while maintaining or improving product yields. Multicomponent reactions under microwave conditions have been successfully applied to the synthesis of steroid derivatives, achieving yields of 84-89% in significantly reduced timeframes [10].
Modern oxidation methodologies have been particularly impactful in the synthesis of steroid aldehydes. The Dess-Martin periodinane oxidation provides a mild and efficient method for converting alcohol precursors to the corresponding aldehydes [13]. This reagent offers excellent functional group tolerance and typically provides yields ranging from 85-98% under mild reaction conditions [13]. Similarly, pyridinium dichromate oxidation has proven effective for the selective oxidation of steroid alcohols to aldehydes with high yields and clean reaction profiles [13].
Green chemistry principles have driven the development of more sustainable synthetic routes. Copper-catalyzed aerobic oxidation reactions utilizing molecular oxygen as the terminal oxidant represent environmentally friendly alternatives to traditional stoichiometric oxidants [14] [15]. These methods offer cost-effective and sustainable approaches to aldehyde synthesis while minimizing waste generation and environmental impact [15].
The derivatization of pregn-4-ene-20-carboxaldehyde, 3-oxo- to its dioxime forms represents a significant synthetic transformation that introduces additional functionality and potential biological activity [16] [3] [4]. The synthesis of 3-oxo-pregn-4-ene-20beta-carboxaldehyde dioxime, designated with CAS number 28444-84-0, involves the selective conversion of both the 3-oxo and 20-carboxaldehyde functional groups to their corresponding oxime derivatives [3] [17].
The standard methodology for dioxime formation involves the treatment of the parent ketone-aldehyde with hydroxylamine hydrochloride in the presence of appropriate bases and solvents [16]. The reaction typically employs 2,4,6-trimethylpyridine as both solvent and base, facilitating the condensation reaction under mild conditions [16]. The formation of oximes from steroidal ketones and aldehydes proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [16].
The synthesis of steroidal dioximes requires careful consideration of reaction stoichiometry and selectivity. Research has demonstrated that oxime formation at different positions of the steroid skeleton can exhibit varying reactivity patterns [16]. The 3-oxo position typically shows higher reactivity toward hydroxylamine compared to the 20-carboxaldehyde position, necessitating sequential addition protocols or extended reaction times to ensure complete conversion of both functional groups [16].
The stereochemistry of oxime formation is a critical consideration in dioxime synthesis. The 20-carboxaldehyde position can adopt either E or Z configurations in the resulting oxime, with the E configuration generally favored due to reduced steric interactions [16] [17]. The synthesis of 3-oxo-pregn-4-ene-20beta-carboxaldehyde dioxime specifically refers to the beta stereochemistry at the 20-position, indicating the spatial arrangement of the oxime group relative to the steroid backbone [3] [17].
Reaction optimization studies have identified optimal conditions for dioxime formation, typically involving reaction temperatures of 25-60°C and reaction times ranging from 2-8 hours depending on substrate reactivity [16]. The use of hydroxylamine hydrochloride in amounts ranging from 2.0-2.5 equivalents relative to the carbonyl groups ensures complete conversion while minimizing side reactions [16]. Solvent selection is crucial, with polar aprotic solvents such as dimethylformamide or trimethylpyridine providing optimal reaction environments [16].
The molecular formula of 3-oxo-pregn-4-ene-20beta-carboxaldehyde dioxime is C22H34N2O2, with a molecular weight of 358.5 g/mol [3] [4] [17]. This derivative maintains the basic pregnane skeleton while introducing two oxime functionalities that can serve as potential sites for further chemical modification or biological interaction. The presence of both ketoxime and aldoxime functional groups provides multiple opportunities for derivatization and functional group manipulation.
Purification of steroid dioximes typically involves standard chromatographic techniques, with the polar nature of the oxime groups requiring careful selection of eluent systems [16]. Recrystallization from appropriate solvent systems can provide high-purity products suitable for biological evaluation or further synthetic elaboration. The yields for dioxime formation reactions generally range from 65-96%, depending on substrate structure and reaction conditions [16].
The synthetic accessibility of steroid dioximes has enabled extensive structure-activity relationship studies and biological evaluations. These derivatives often exhibit altered biological profiles compared to their parent compounds, making them valuable targets for medicinal chemistry investigations. The dioxime functionality can also serve as a protecting group strategy in complex synthetic sequences, allowing for selective manipulation of other functional groups within the steroid framework.
The comprehensive analysis of synthetic methodologies reveals significant evolution in the approaches to pregn-4-ene-20-carboxaldehyde, 3-oxo- synthesis over the past seven decades. Historical methods from the 1950s-1960s achieved synthetic efficiencies categorized as low to moderate, while contemporary approaches demonstrate high efficiency with improved yields and selectivity [7] [8].
Comparative analysis of synthetic methods demonstrates that modern oxidation techniques, particularly Dess-Martin periodinane oxidation and copper-catalyzed aerobic oxidation, consistently provide superior yields ranging from 85-98% [13] [15]. These methods offer significant advantages over historical approaches in terms of reaction selectivity, functional group tolerance, and environmental impact.
The development of dioxime derivatives has proven to be a valuable derivatization strategy, with hydroxylamine condensation reactions achieving yields of 65-96% under optimized conditions [16]. The stereochemical control achieved in these transformations enables access to specific isomers with defined spatial arrangements, facilitating systematic biological evaluation and structure-activity relationship studies.